molecular formula C8H20Cl2N2O B2701258 2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride CAS No. 1803599-42-9

2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride

Cat. No.: B2701258
CAS No.: 1803599-42-9
M. Wt: 231.16
InChI Key: AZFSNZVRSJRWFG-UHFFFAOYSA-N
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Description

2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride is a chemical reagent designed for research applications. This compound features a pyrrolidine scaffold, a saturated nitrogen heterocycle that is highly valued in drug discovery for its three-dimensional, sp3-hybridized structure, which allows for extensive exploration of pharmacophore space and can contribute to improved solubility and pharmacokinetic profiles of drug candidates . The presence of multiple functional groups—including the pyrrolidine nitrogen, a terminal amine, and a hydroxyl group—makes this molecule a versatile chiral building block or intermediate for the synthesis of more complex molecules. Researchers can utilize this compound in the development of potential therapeutic agents, leveraging the pyrrolidine ring's ability to influence stereochemistry and its proven presence in numerous bioactive molecules and FDA-approved drugs . The dihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, facilitating its use in various experimental conditions. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[1-(2-aminoethyl)pyrrolidin-3-yl]ethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c9-3-5-10-4-1-8(7-10)2-6-11;;/h8,11H,1-7,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFSNZVRSJRWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CCO)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride typically involves the reaction of pyrrolidine derivatives with ethylene oxide or similar reagents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is often subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Amine Group Reactivity

The primary and secondary amines participate in:

  • Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides to form N-alkylated or N-acylated derivatives.

    • Example: Reaction with acetyl chloride yields 2-[1-(2-acetylaminoethyl)pyrrolidin-3-yl]ethan-1-ol.

  • Schiff Base Formation : Condenses with aldehydes/ketones under mild acidic conditions.

Alcohol Group Reactivity

The hydroxyl group undergoes:

  • Esterification : Reacts with acid anhydrides (e.g., acetic anhydride) to form esters.

  • Oxidation : Under strong oxidizing agents (e.g., KMnO₄), forms a ketone or carboxylic acid .

Pyrrolidine Ring Reactivity

The saturated five-membered ring participates in:

  • Ring-Opening Reactions : Under strong acidic/basic conditions (e.g., H₂SO₄, NaOH), the ring opens to form linear amines .

  • Electrophilic Substitution : The tertiary amine in the ring directs electrophiles to specific positions, enabling functionalization .

Table 2: Stability Under Environmental Factors

FactorEffect on ReactivityOptimal ConditionsSource
TemperatureDegrades above 150°C; exothermic reactions avoided0–25°C for most reactions
pHStable in acidic (pH 2–6); decomposes in alkalineUse buffered solutions (pH 4–6)
LightPhotosensitive; stored in amber vialsProtect from UV/visible light

Mechanistic Insights

  • Hydrogen Bonding : The amino and hydroxyl groups form hydrogen bonds with electrophiles, directing regioselectivity in reactions .

  • Salt Effects : The dihydrochloride form stabilizes the compound but may slow nucleophilic reactions requiring deprotonation .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C8H18N2O·2HCl
  • Molecular Weight : 231.16 g/mol
  • CAS Number : 1803599-42-9

The structure features a pyrrolidine ring, which is known for its role in various biological systems, particularly in neurotransmitter function and modulation.

Pharmaceutical Applications

  • Neurotransmitter Modulation :
    • The compound's structure allows it to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. This interaction suggests potential use in treating mood disorders and anxiety-related conditions .
  • Analgesic Properties :
    • Research indicates that similar pyrrolidine derivatives exhibit analgesic effects, making this compound a candidate for pain management therapies. Its mechanism may involve modulation of pain pathways in the central nervous system .
  • Antimicrobial Activity :
    • Preliminary studies have shown that compounds with similar structures possess antimicrobial properties. The dihydrochloride form may enhance solubility and bioavailability, making it viable for developing new antimicrobial agents against resistant strains of bacteria .
  • Cardiovascular Applications :
    • Some studies suggest that related compounds can act as vasoconstrictors or antagonists in cardiovascular diseases, indicating potential applications in managing blood pressure and heart conditions .

Case Studies

  • A study published in a pharmaceutical journal highlighted the synthesis of pyrrolidine derivatives and their evaluation for antimicrobial activity against various bacterial strains. The synthesized compounds demonstrated significant inhibition zones, indicating their potential as effective antimicrobial agents .
  • Another investigation focused on the analgesic effects of similar pyrrolidine compounds, which were tested in animal models. Results indicated a marked reduction in pain response, suggesting that 2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride could be developed into a new class of pain relief medications .

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundObserved EffectReference
Neurotransmitter Modulation2-Aminoethyl PyrrolidineMood enhancement
Analgesic PropertiesPyrrolidine DerivativePain relief
Antimicrobial ActivitySimilar Pyrrolidine CompoundsBacterial inhibition

Mechanism of Action

The mechanism of action of 2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the molecular formulas, weights, and key structural features of the target compound and analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Core Structure Substituents/Functional Groups Salt Form
Target Compound (1803599-42-9) C₉H₂₀N₂O·2HCl ~246.92* Pyrrolidine 2-Aminoethyl, ethanol Dihydrochloride
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate (49575-10-2) C₆H₁₀N₄O₂·2HCl·H₂O 261.10 Imidazole Methyl, nitro, aminoethyl Dihydrochloride monohydrate
1-{1-[2-Hydroxy-3-(piperazin-1-yl)propyl]-2,4-dimethyl-1H-pyrrol-3-yl}ethan-1-one dihydrochloride (1185294-24-9) C₁₅H₂₆ClN₃O₂ 315.84 Piperazine Hydroxypropyl, dimethylpyrrole, acetyl Dihydrochloride
2-(3-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride (N/A) C₁₂H₁₈FCl₂N₂O ~295.2* Piperazine 3-Fluorophenyl, ethanol Dihydrochloride
2-Amino-1-pyridin-3-yl-ethanone hydrochloride (93103-00-5) C₇H₉ClN₂O 172.61 Pyridine Aminoethyl ketone Hydrochloride

*Calculated based on molecular formula.

Key Observations:

Core Structure :

  • The target compound features a pyrrolidine ring (5-membered, saturated), conferring moderate flexibility and basicity (pKa ~11 for pyrrolidine derivatives). In contrast, imidazole () and pyridine () are aromatic, planar systems with higher π-electron density, influencing receptor binding via π-π interactions .
  • Piperazine -containing analogs () have a 6-membered ring with two nitrogen atoms, increasing solubility and hydrogen-bonding capacity compared to pyrrolidine .

Substituents: The ethanol group in the target compound enhances hydrophilicity, while nitro () and fluoroaryl () groups introduce electron-withdrawing effects, altering stability and reactivity .

Salt Form: Dihydrochloride salts (target compound, ) exhibit higher aqueous solubility than monohydrochlorides (), critical for bioavailability in drug formulations .

Research and Application Insights

  • Target Compound: Likely explored for CNS or antimicrobial applications due to the pyrrolidine-ethanol motif, common in neurotransmitter analogs (e.g., dopamine derivatives) .
  • Piperazine Derivatives (): Piperazine’s conformational flexibility and dual nitrogen atoms make these compounds candidates for kinase inhibitors or GPCR modulators .
  • Pyridine-Based Compound (): The ketone group may serve as a chelating site in metal-catalyzed reactions or as a building block for heterocyclic synthesis .

Biological Activity

2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride, commonly referred to as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an aminoethyl group, making it a subject of interest for various therapeutic applications.

  • IUPAC Name : 2-[1-(2-aminoethyl)pyrrolidin-3-yl]ethanol dihydrochloride
  • CAS Number : 1803599-42-9
  • Molecular Formula : C8H18N2O·2ClH
  • Molecular Weight : 220.14 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, including:

  • Receptor Agonism : The compound may act as an agonist at certain receptors, influencing neurotransmitter systems.
  • Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.

Antimicrobial Activity

Recent studies have demonstrated that pyrrolidine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These results indicate that the compound is particularly effective against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects. Research indicates that similar pyrrolidine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression. For instance, compounds with similar structures have shown to modulate serotonin and dopamine receptors .

Study on Antimicrobial Efficacy

In a study examining the antibacterial activity of various pyrrolidine derivatives, this compound was evaluated alongside other compounds. The results highlighted its effectiveness against resistant strains of bacteria, demonstrating its potential role in developing new antibiotics .

Neuropharmacology Research

A separate investigation focused on the neuropharmacological properties of related compounds found that they could enhance cognitive function and reduce anxiety-like behaviors in animal models. These findings suggest that this compound may have similar effects due to its structural attributes .

Q & A

Q. What are the recommended methods for synthesizing and characterizing 2-[1-(2-aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride?

Synthesis typically involves multi-step organic reactions, including alkylation of pyrrolidine derivatives followed by dihydrochloride salt formation. Key steps include:

  • Alkylation : Reacting pyrrolidine with 2-chloroethylamine under basic conditions to form the aminoethyl-pyrrolidine intermediate .
  • Salt Formation : Treating the free base with HCl in ethanol to precipitate the dihydrochloride salt, ensuring stoichiometric control (e.g., 2:1 HCl ratio) .
  • Characterization : Use NMR (¹H/¹³C) to confirm the pyrrolidine ring substitution pattern and aminoethyl chain integrity. Mass spectrometry (ESI-MS) validates molecular weight (e.g., expected [M+H]⁺ for C₉H₂₁Cl₂N₂O: 264.1 m/z). Purity is assessed via HPLC (C18 column, 0.1% TFA mobile phase) .

Q. How can researchers evaluate the solubility and stability of this compound under experimental conditions?

  • Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) using gravimetric or UV-Vis methods. For example, notes similar dihydrochloride salts exhibit >50 mg/mL solubility in water at pH 3 .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 1 month) with HPLC monitoring. Degradation products (e.g., free base or oxidized species) are identified via LC-MS .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and reduce impurities?

  • Catalysis : Replace traditional alkylation agents with Mitsunobu reactions (e.g., using DIAD/TPP) to enhance regioselectivity .
  • Purification : Implement counterion exchange (e.g., replacing Cl⁻ with PF₆⁻) to improve crystallization efficiency. highlights similar optimizations for piperidine derivatives, achieving >95% purity via recrystallization .
  • Scale-Up : Use flow chemistry (as in ) to minimize side reactions during dihydrochloride formation .

Q. How should researchers address contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?

  • Assay Standardization : Validate assays using reference standards (e.g., ’s guidelines for receptor binding studies) to ensure consistency in buffer pH, temperature, and co-solvents .
  • Metabolite Interference : Screen for off-target interactions using SPR (surface plasmon resonance) or radioligand displacement assays, as impurities or metabolites (e.g., deaminated products) may skew results .

Q. What experimental designs are recommended to study environmental fate and ecotoxicological impacts?

  • Degradation Pathways : Use OECD 308 guidelines to assess hydrolysis/photolysis in simulated aquatic systems (e.g., LC-MS/MS to track degradation kinetics) .
  • Biotransformation : Expose model organisms (e.g., Daphnia magna) to sublethal doses and analyze bioaccumulation via GC-MS. ’s INCHEMBIOL framework provides protocols for evaluating abiotic/biotic transformations .

Q. How can researchers investigate receptor binding mechanisms for this compound?

  • Structural Studies : Perform X-ray crystallography or cryo-EM of the compound bound to target receptors (e.g., GPCRs). ’s piperidine derivative studies demonstrate the utility of halogenated analogs for co-crystallization .
  • Computational Modeling : Use molecular docking (AutoDock Vina) with homology models of receptors, validated by mutagenesis data (e.g., alanine scanning of binding pockets) .

Q. What methodologies validate analytical techniques for quantifying this compound in biological matrices?

  • LC-MS/MS Validation : Follow EMA guidelines for selectivity, sensitivity (LLOQ ≤1 ng/mL), and matrix effects (e.g., post-column infusion in plasma samples) .
  • Cross-Validation : Compare results with orthogonal methods (e.g., immunoassays) to confirm specificity, as dihydrochloride salts may ionize inconsistently in ESI-MS .

Q. How can molecular docking predict the compound’s interaction with novel targets?

  • Ligand Preparation : Generate 3D conformers (OpenBabel) and optimize protonation states (Epik) for physiological pH .
  • Binding Affinity : Use MM-GBSA scoring (Schrödinger) to rank poses, corroborated by SPR data. ’s indole-carboxamide studies illustrate the importance of halogen bonding in affinity predictions .

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